

Imidafenacin API Impurity Profiling: Mechanistic Origins, Structural Elucidation, and Analytical Control Strategies

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Compound of Interest

Compound Name:	<i>N</i> -(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid
CAS No.:	503598-07-0
Cat. No.:	B195120

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Executive Summary

Imidafenacin (CAS 170105-16-5) is a highly selective muscarinic M3 and M1 receptor antagonist utilized primarily in the therapeutic management of overactive bladder (OAB)[1]. Due to its exceptionally low clinical dosage (typically 0.1 mg per tablet), ensuring the chemical purity and content uniformity of the Active Pharmaceutical Ingredient (API) is a critical regulatory mandate[2]. This technical whitepaper provides an in-depth analysis of the known impurities associated with Imidafenacin, exploring their mechanistic origins (synthetic carryover vs. degradation), structural elucidation, and the validated analytical workflows required for their quantification.

Mechanistic Origins of Imidafenacin Impurities

Impurities in Imidafenacin API emerge from two primary vectors: the synthetic pathway and environmental degradation. Understanding the causality behind these impurities is essential for developing robust formulation and analytical strategies.

Synthetic By-Products

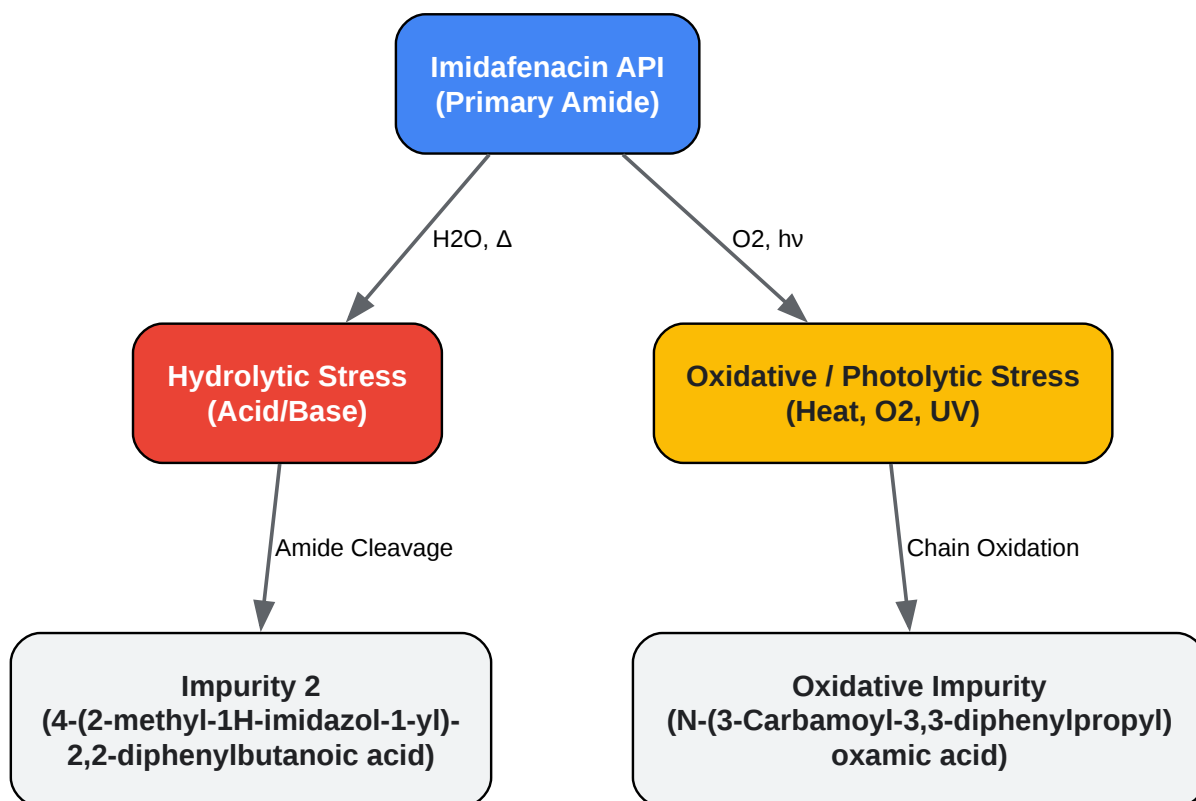
The commercial synthesis of Imidafenacin typically involves the coupling of 2-methylimidazole with a diphenylbutanamide derivative. Variations in reaction efficiency or the presence of trace contaminants in starting materials lead to specific process-related impurities[3]:

- **Des-methyl Carryover:** If the 2-methylimidazole starting material contains unsubstituted imidazole, it results in the formation of the des-methyl analog (4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide).
- **Incomplete Hydration:** The nitrile intermediate (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile) can persist if the final hydration step (converting the nitrile to the primary amide) is incomplete[3].

Environmental Degradation (Oxidation, Photolysis, and Hydrolysis)

Imidafenacin is highly susceptible to oxidative degradation at elevated temperatures and photolytic degradation under UV/Vis light[2].

- **Oxidative/Photolytic Stress:** Exposure to oxygen and light triggers chain oxidation, yielding **N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid**[4]. To mitigate this during manufacturing, vacuum drying or fluidized bed granulation with air isolation is strictly required over standard thermal drying[2].
- **Hydrolytic Stress:** Under extreme acidic or basic conditions, the primary amide group undergoes hydrolysis, cleaving into 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid[3].



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Imidafenacin degradation pathways under hydrolytic and oxidative/photolytic stress conditions.

Comprehensive List of Known Impurities

The following table synthesizes the known process-related and degradation impurities of Imidafenacin, categorized by their chemical nature and origin[1],[4],[5],[3].

Impurity Designation	Chemical Name / Structure	CAS Number	Primary Origin
Impurity 1	4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile	562091-56-9	Synthetic Intermediate (Incomplete hydration)
Impurity 2	4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid	503598-17-2	Degradation (Amide hydrolysis)
Impurity 3	4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide	503598-78-5	Synthetic By-product (Des-methyl carryover)
Impurity 6	N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid	503598-07-0	Degradation (Oxidation / Photolysis)
Impurity 10	3,3-diphenylpyrrolidin-2-one	6309-36-0	Synthetic By-product (Cyclization)

Formulation Strategies for Photostability

Because Imidafenacin degrades rapidly under light exposure, formulation scientists must engineer physical barriers at the particulate level. Coating the API granules with specific polymers drastically reduces the transmission of UV/Vis radiation and limits oxygen permeability.

The quantitative data below demonstrates the self-validating causality of polymer selection on the photostability of Imidafenacin[6],[7].

Formulation Matrix	Coating Agent Applied	Maximum Degradation Products (%) After Light Irradiation
Uncoated Tablet	None	7.65%
Coated Granules	Povidone (Kollidon 25)	1.49%
Coated Granules	Gastric juice-soluble polymer (Eudragit EPO)	0.19%

Data Interpretation: The application of a gastric juice-soluble polymer (Eudragit EPO) reduces the oxidative/photolytic decomposition to 1/40th of the uncoated baseline, proving its efficacy as a protective barrier[7].

Analytical Workflow & Experimental Protocol

To accurately profile these impurities, a highly specific High-Performance Liquid Chromatography (HPLC) method coupled with UV detection and LC-ESI/IT-TOF Mass Spectrometry is employed[8],[3].

Rationale Behind Chromatographic Choices

- **Stationary Phase:** A C18 column or a Phenyl column (e.g., Ultimate Phenyl) is utilized. The Phenyl column is particularly effective because it facilitates π - π interactions with the bulky diphenyl groups of Imidafenacin and its related substances, enhancing resolution[9].
- **Mobile Phase pH (7.45):** Imidafenacin contains an imidazole ring with a pKa of ~7.0. By buffering the mobile phase to pH 7.45 using disodium phosphate, the imidazole nitrogen is predominantly deprotonated (neutral free base). This prevents secondary ion-exchange interactions with residual silanols on the silica support, eliminating peak tailing[8].

Step-by-Step HPLC-UV Protocol

1. Reagent Preparation:

- **Mobile Phase A:** Prepare a 20 mM disodium phosphate solution. Adjust the pH strictly to 7.45 using orthophosphoric acid[8]. Filter through a 0.22 μ m membrane.

- Mobile Phase B: HPLC-grade Acetonitrile.

- Diluent: Acetonitrile : Water (50:50, v/v).

2. Sample Preparation (Self-Validating Step):

- Weigh accurately 10 mg of Imidafenacin API and dissolve in 100 mL of diluent.
- Critical Control: To prevent the artificial generation of oxidative impurities (Impurity 6) during sample prep, avoid any thermal drying or sonication at elevated temperatures. Use vacuum desiccation if solid state drying is required[2].

3. Chromatographic Conditions:

- Column: C18, 250 × 4.6 mm, 5 μm (or equivalent Phenyl column)[8],[9].
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40 °C.
- Detection Wavelength: UV at 220 nm[8].
- Elution Mode: Isocratic or Gradient (e.g., Mobile Phase A : B = 63:37 v/v for isocratic assay) [8].

4. System Suitability (Self-Validation Criteria):

- Inject a resolution mixture containing Imidafenacin and Impurity 3 (Des-methyl analog).
- Acceptance Criterion: The resolution (Rs) between Imidafenacin and Impurity 3 must be ≥1.5 . The relative standard deviation (RSD) for the API peak area across five replicate injections must be ≤2.0% .



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End-to-end analytical workflow for the isolation and structural elucidation of Imidafenacin impurities.

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